4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine

Physico‑chemical profiling Lipophilicity Property‑based design

4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine (CAS 339018-78-9) is a fully synthetic, trisubstituted pyrimidine carrying a morpholine ring at the 4-position, a phenyl group at the 2-position, and a 4-methylphenoxy substituent at the 6-position. Its molecular formula is C21H21N3O2 and its molecular weight is 347.4 g·mol⁻¹.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 339018-78-9
Cat. No. B2415688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine
CAS339018-78-9
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
InChIKeyHVRYCWAARFUFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine (CAS 339018-78-9) – Procurement-Relevant Identity and Baseline Characteristics


4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine (CAS 339018-78-9) is a fully synthetic, trisubstituted pyrimidine carrying a morpholine ring at the 4-position, a phenyl group at the 2-position, and a 4-methylphenoxy substituent at the 6-position . Its molecular formula is C21H21N3O2 and its molecular weight is 347.4 g·mol⁻¹ . The compound belongs to the broad class of morpholino‑pyrimidines, a scaffold that has been extensively explored in patents and medicinal chemistry programmes targeting kinases (mTOR, PI3K), G‑protein coupled receptors, and neurotrophic pathways [1]. However, publicly available, peer‑reviewed activity data for this specific derivative are extremely sparse, and no quantitative head‑to‑head comparisons with close analogs have been identified in the open literature.

Why Generic Morpholino‑Pyrimidine Substitution Fails for Applications Requiring 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine


Morpholino‑pyrimidines are not a uniform class; even small changes in the substitution pattern can radically alter target engagement, selectivity, and physico‑chemical properties [1]. The presence of a 2‑phenyl group distinguishes 4-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine from the more extensively characterised 2‑amino‑5‑aryloxy‑4‑morpholinopyrimidines that were developed as neurotrophic agents [1]. Furthermore, positional isomerism (e.g., 2‑morpholino vs. 4‑morpholino) and the electronic character of the phenoxy substituent (methyl vs. halogen vs. hydrogen) have been shown to produce orders‑of‑magnitude differences in potency in related series [2]. Consequently, a user who requires exactly the 2‑phenyl‑4‑morpholino‑6‑(4‑methylphenoxy) architecture cannot assume that a superficially similar analog will reproduce the same biological or physico‑chemical profile, even if no published head‑to‑head data are yet available.

Quantitative Differentiation Evidence for 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine (CAS 339018-78-9) Relative to Closest Analogs


Physico‑Chemical Property Comparison Against the 2‑Phenyl‑4‑morpholino‑6‑(4‑biphenylyloxy) Analog

The target compound differs from the closely related 4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine (CAS 125103-49-3, same molecular formula C21H21N3O2) by the position of the morpholine attachment (4‑position vs. 2‑position) and the nature of the aryl‑ether substituent. Although no direct activity comparison has been published, the calculated partition coefficient (cLogP) for the target compound is approximately 4.2, whereas the biphenylyloxy analog has a cLogP of ≈5.0 . This difference of ≈0.8 log units corresponds to an approximately six‑fold difference in lipophilicity, which can substantially influence membrane permeability, solubility, and protein binding in cell‑based assays [1].

Physico‑chemical profiling Lipophilicity Property‑based design

Structural Differentiation from Neurotrophic 2‑Aminopyrimidine Series

The 2‑phenyl substituent in the target compound contrasts sharply with the 2‑amino group found in the prototypical neurotrophic morpholino‑pyrimidines such as 2‑amino‑5‑(4‑methylphenoxy)-4‑morpholinopyrimidine [1]. In the 2‑amino series, the primary amine serves as a hydrogen‑bond donor critical for NGF‑like activity, whereas the 2‑phenyl group is hydrophobic and lacks this donor capacity. Quantitative functional data for the 2‑amino analog show EC50 values in the low micromolar range (≈2–5 µM) in neurite outgrowth assays [1], but no corresponding data exist for the 2‑phenyl derivative. This structural dichotomy implies that the target compound is unlikely to engage the same neurotrophic targets with similar potency, and users seeking neurotrophic activity should not substitute the 2‑phenyl compound for the 2‑amino series.

Neurotrophic activity Structure‑activity relationship Kinase selectivity

Absence of Published Kinase Inhibition Data – Differentiation by Inference from mTOR/PI3K Morpholinopyrimidine Patents

A large body of patent literature describes morpholino‑pyrimidines as mTOR and PI3K inhibitors, with many examples bearing a 4‑morpholino substituent [1]. In the representative patent US20090018134, the most potent 4‑morpholino‑2‑aryl‑6‑substituted pyrimidines show PI3Kα IC50 values between 10 and 100 nM [1]. However, the specific 4‑methylphenoxy analog is not among the exemplified compounds, and its activity at these kinases has not been publicly disclosed. Because the 6‑position substituent is a critical determinant of kinase hinge‑region binding, the 4‑methylphenoxy group cannot be assumed to confer equivalent potency to the optimised 6‑substituents (e.g., 3‑hydroxyphenyl, indolyl) highlighted in the patent [1].

Kinase inhibition mTOR PI3K Patent SAR

Evidence‑Supported Application Scenarios for 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine Procurement


Chemical Probe Development Where 2‑Phenyl‑4‑morpholino Architecture Is Required

When a synthetic route or a screening library demands the precise 2‑phenyl‑4‑morpholino‑6‑(4‑methylphenoxy) substitution pattern—for example, to explore the SAR of a novel target for which the 2‑phenyl group is a mandatory hydrophobic anchor—this compound provides the correct scaffold. Its ~6‑fold lower predicted lipophilicity relative to the biphenylyloxy analog may offer more favorable solubility for biochemical assays .

Negative Control for 2‑Aminopyrimidine Neurotrophic Assays

Because the compound replaces the essential 2‑amino group with a 2‑phenyl moiety, it can serve as a matched negative control in neurite outgrowth or neuroprotection experiments that rely on 2‑aminopyrimidine‑based NGF‑like agents . This allows researchers to confirm that observed phenotypic effects are driven by the 2‑amino pharmacophore rather than by the morpholino‑pyrimidine core.

Kinase Selectivity Panel Profiling (De‑orphaning Exercise)

The compound is suited for inclusion in a kinase selectivity panel to establish whether the 6‑(4‑methylphenoxy) substituent, which is absent from the most potent patent‑exemplified mTOR/PI3K inhibitors, confers any unexpected kinase activity . Such profiling can generate the comparative data currently missing from the public domain and transform the compound into a characterised tool.

Physico‑Chemical Property Benchmarking in Morpholinopyrimidine Series

For medicinal chemistry teams optimizing morpholinopyrimidine leads, this compound can act as a property benchmark. Its calculated cLogP (≈4.2) and molecular weight (347.4 Da) place it within lead‑like space . Comparing its experimentally measured solubility, LogD, and permeability with those of 2‑amino or 2‑morpholino analogs can guide multiparameter optimisation.

Quote Request

Request a Quote for 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.